SARS-CoV-2-IN-6
Vue d'ensemble
Description
SARS-CoV-2-IN-6 is a useful research compound. Its molecular formula is C17H13ClN2O2 and its molecular weight is 312.7 g/mol. The purity is usually 95%.
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Applications De Recherche Scientifique
Bioinformatics in COVID-19 Research
Bioinformatics plays a crucial role in understanding and combating COVID-19. It involves high-throughput technologies such as Next-Generation Sequencing for detecting the genome of SARS-CoV-2, databases for storing genomes and variants, and tools for analyzing host-virus interactions. These technologies are pivotal in identifying COVID-19 biomarkers and therapeutic targets, which are essential for drug repurposing strategies (Cannataro & Harrison, 2021).
Phylodynamic Tools in Public Health Response
Phylodynamic tools are instrumental in monitoring SARS-CoV-2 genomic epidemiology, revealing spatial-temporal transmission patterns. These tools, vital in real-time public health decision-making, are dependent on strong academic and public health partnerships and require standardization in sequence data sharing (Rich et al., 2022).
Methods of Virus Inactivation
Inactivation methods for SARS-CoV-2 facilitate safe research at lower-containment levels. Techniques include incubation at 80°C, detergents, Trizol reagents, UV energies, and methanol and paraformaldehyde treatments. These protocols are critical for safe sample handling in various research contexts (Patterson et al., 2020).
Whole-Genome Sequencing for Variant Surveillance
The use of Whole-Genome Sequencing (WGS) in clinical laboratories is growing, especially for SARS-CoV-2 genotyping. This method enables the detection of mutations and supports infection control investigations. The streamlined WGS assays offer high-quality data for variant analysis, contributing significantly to variant surveillance (Fissel et al., 2022).
Nonpathogenic Virus-like Models for SARS-CoV-2
Phage display technology has been used to construct nonpathogenic models for SARS-CoV-2 research, facilitating safer and more accessible studies. This method involves expressing SARS-CoV-2 proteins on bacteriophages, offering a potential alternative for pathogenic virus in scientific research concerning SARS-CoV-2 (Wu et al., 2022).
Propriétés
IUPAC Name |
(5-chloropyridin-3-yl) 1-prop-2-enylindole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-2-7-20-8-6-14-15(4-3-5-16(14)20)17(21)22-13-9-12(18)10-19-11-13/h2-6,8-11H,1,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVPAGLILYEOGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C(C=CC=C21)C(=O)OC3=CC(=CN=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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